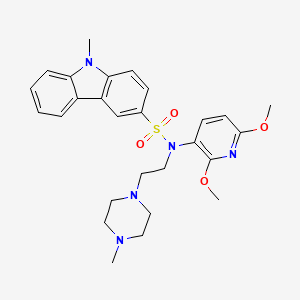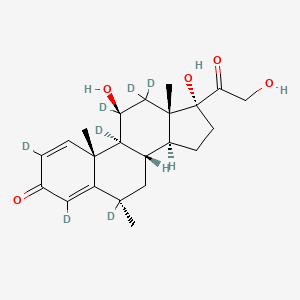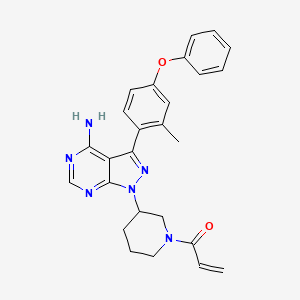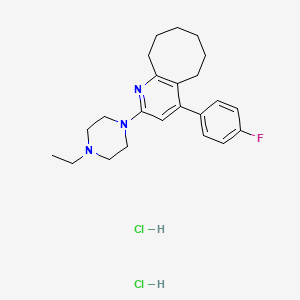
D-Sorbitol-13C6,d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Sorbitol-13C6,d8 is a labeled form of D-Sorbitol, a six-carbon sugar alcohol. This compound is specifically labeled with carbon-13 and deuterium, making it a valuable tool in various scientific research applications. The labeling allows for precise tracking and analysis in metabolic studies, pharmacokinetics, and other biochemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of D-Sorbitol-13C6,d8 involves the incorporation of carbon-13 and deuterium into the D-Sorbitol molecule. This can be achieved through several synthetic routes, including:
Chemical Synthesis: Starting from glucose labeled with carbon-13, the reduction of glucose to sorbitol can be performed using catalytic hydrogenation. Deuterium can be introduced by using deuterated reagents or solvents during the reduction process.
Biological Methods: Utilizing microorganisms that can metabolize labeled glucose to produce labeled sorbitol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis. The process includes:
Fermentation: Using genetically modified microorganisms to produce labeled glucose, which is then chemically reduced to sorbitol.
Catalytic Hydrogenation: Employing catalysts such as nickel or platinum in the presence of deuterated hydrogen gas to achieve the desired labeling.
Analyse Des Réactions Chimiques
Types of Reactions: D-Sorbitol-13C6,d8 undergoes various chemical reactions, including:
Oxidation: Conversion to sorbose or other oxidized derivatives using oxidizing agents like nitric acid or potassium permanganate.
Reduction: Further reduction to produce hexitol derivatives.
Substitution: Reactions with halogens or other substituents to form halogenated sorbitol derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Catalytic hydrogenation using nickel or platinum catalysts.
Substituting Agents: Halogens like chlorine or bromine in the presence of catalysts.
Major Products:
Oxidation Products: Sorbose, glucaric acid.
Reduction Products: Hexitol derivatives.
Substitution Products: Halogenated sorbitol derivatives.
Applications De Recherche Scientifique
D-Sorbitol-13C6,d8 is widely used in scientific research due to its labeled isotopes. Applications include:
Chemistry: Used as a tracer in reaction mechanisms and metabolic pathways.
Biology: Studying metabolic processes and pathways in living organisms.
Medicine: Investigating drug metabolism and pharmacokinetics.
Industry: Used in the production of labeled compounds for research and development.
Mécanisme D'action
The mechanism of action of D-Sorbitol-13C6,d8 involves its metabolism and incorporation into various biochemical pathways. The labeled isotopes allow for precise tracking of the compound through these pathways, providing insights into metabolic processes and drug interactions. The molecular targets include enzymes involved in sugar metabolism, such as sorbitol dehydrogenase and aldose reductase.
Comparaison Avec Des Composés Similaires
D-Sorbitol: The non-labeled form of the compound.
D-Glucitol-13C6: Labeled with carbon-13 but not deuterium.
D-Sorbitol-d8: Labeled with deuterium but not carbon-13.
Uniqueness: D-Sorbitol-13C6,d8 is unique due to its dual labeling with both carbon-13 and deuterium This dual labeling provides enhanced tracking capabilities in metabolic studies compared to compounds labeled with only one isotope
Propriétés
Formule moléculaire |
C6H14O6 |
|---|---|
Poids moléculaire |
196.18 g/mol |
Nom IUPAC |
(2S,3R,4R,5R)-1,1,2,3,4,5,6,6-octadeuterio(1,2,3,4,5,6-13C6)hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4+,5-,6-/m1/s1/i1+1D2,2+1D2,3+1D,4+1D,5+1D,6+1D |
Clé InChI |
FBPFZTCFMRRESA-SVJKINHYSA-N |
SMILES isomérique |
[2H][13C@]([13C@@]([2H])([13C@@]([2H])([13C]([2H])([2H])O)O)O)([13C@]([2H])([13C]([2H])([2H])O)O)O |
SMILES canonique |
C(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(pyridin-4-ylmethyl)-2H-pyrimidin-4-one](/img/structure/B12400008.png)





![(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-hydroxy-1-oxo-1-[[(2S)-1-oxo-3-phenyl-1-[(2S)-2-[2-[(5-sulfonaphthalen-1-yl)amino]ethylcarbamoyl]pyrrolidin-1-yl]propan-2-yl]amino]propan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-5-oxopentanoic acid](/img/structure/B12400050.png)



